(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester

Description

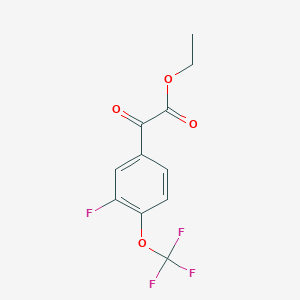

(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester is a fluorinated aromatic ester characterized by a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethoxy (-OCF₃) group at position 4. The oxo-acetic acid ethyl ester moiety (-CO-COOEt) is attached to the aromatic core, forming a ketone-linked acetic acid derivative.

Properties

IUPAC Name |

ethyl 2-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O4/c1-2-18-10(17)9(16)6-3-4-8(7(12)5-6)19-11(13,14)15/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKSLWVCQCJHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-trifluoromethoxy-benzene.

Formation of Intermediate: The benzene derivative undergoes a Friedel-Crafts acylation to introduce the oxo-acetic acid moiety.

Esterification: The resulting oxo-acetic acid is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development : The incorporation of fluorine in drug molecules often enhances metabolic stability and bioavailability. Fluorinated compounds can resist metabolic degradation, making them valuable in pharmaceutical design. For instance, the unique properties of fluorine can improve the pharmacokinetics of potential therapeutic agents .

- Case Study : Research has shown that fluorinated derivatives of known drugs exhibit improved efficacy and reduced side effects. A study demonstrated that (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester analogs showed promising results in inhibiting specific enzyme targets associated with cancer proliferation .

- Antimicrobial Activity : Fluorinated compounds are often evaluated for their antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition rates, which can be attributed to its lipophilicity and interaction with microbial membranes .

Agrochemical Applications

- Herbicide Development : The compound's structure allows it to function as a potential herbicide. Its ability to disrupt plant growth pathways by mimicking natural growth regulators has been explored in agricultural settings .

Material Science Applications

Mechanism of Action

The mechanism by which (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, its action may involve interaction with specific enzymes or receptors, modulating biological pathways. The trifluoromethoxy group can enhance binding affinity and selectivity towards target proteins, influencing the compound’s pharmacokinetic and pharmacodynamic profiles.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Analogs

Biological Activity

(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester, with the CAS number 1417501-15-5, is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethoxy group and a fluorine atom on the phenyl ring, which are known to enhance biological activity through various mechanisms, including improved lipophilicity and metabolic stability.

- Molecular Formula : C11H8F4O4

- Molecular Weight : 280.17 g/mol

- IUPAC Name : Ethyl 2-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-oxoacetate

- SMILES Notation : CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(F)(F)F)F

Mechanisms of Biological Activity

The biological activity of fluorinated compounds is often attributed to:

- Enhanced Membrane Permeability : The presence of trifluoromethyl groups increases the lipophilicity of compounds, facilitating their passage through cellular membranes.

- Increased Binding Affinity : Fluorine atoms can engage in halogen bonding, which may enhance interactions with biological targets such as enzymes and receptors.

- Stability Against Metabolism : Fluorinated compounds often exhibit greater resistance to metabolic degradation, prolonging their action in biological systems.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antioxidant Activity

Studies have shown that compounds containing trifluoromethyl groups can act as effective antioxidants due to their ability to scavenge free radicals. The electron-withdrawing nature of fluorine enhances the stability of radical intermediates, making these compounds valuable in preventing oxidative stress-related damage.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes:

- Cholinesterases : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

- Cyclooxygenases (COX) : The presence of the trifluoromethoxy group may enhance the inhibition of COX enzymes, which are involved in inflammation and pain pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of related fluorinated compounds, providing insights into the potential effects of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.